molecular formula C18H17F3N4OS B4777217 (3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4777217
M. Wt: 394.4 g/mol
InChI Key: UAOIZCKGBMMKPJ-UHFFFAOYSA-N
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Description

(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for the rapid heating of the reaction mixture, leading to shorter reaction times and higher product yields.

Chemical Reactions Analysis

Types of Reactions

(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura cross-coupling reaction yields various arylated derivatives of the compound .

Scientific Research Applications

Chemistry

In chemistry, (3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its inhibitory effects on enzymes such as monoamine oxidase B, which is a target in the treatment of neurodegenerative disorders . Additionally, derivatives of this compound have demonstrated cytotoxic activities against various cancer cell lines .

Industry

In the industrial sector, the compound’s photophysical properties make it suitable for applications in material science. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .

Mechanism of Action

The mechanism of action of (3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets. For instance, its inhibitory effect on monoamine oxidase B is achieved through the binding of the compound to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This mechanism is crucial in the management of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE apart is its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its effectiveness in biological systems and its potential as a therapeutic agent .

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c1-11-4-2-6-24(10-11)17(26)13-9-16-22-12(14-5-3-7-27-14)8-15(18(19,20)21)25(16)23-13/h3,5,7-9,11H,2,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIZCKGBMMKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 4
(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
(3-METHYLPIPERIDINO)[5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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